molecular formula C18H19NO6 B5245197 3-(2-Hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid

3-(2-Hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid

Cat. No.: B5245197
M. Wt: 345.3 g/mol
InChI Key: WJMFRDZHECKMQO-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[52101,5]dec-8-ene-6-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the hydroxyphenoxypropyl group: This step involves the reaction of the tricyclic core with a suitable phenoxypropyl derivative under basic conditions.

    Oxidation and carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the keto group would yield an alcohol.

Scientific Research Applications

3-(2-Hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[521

    Medicinal Chemistry: This compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It could be used as a probe to study various biological processes, particularly those involving its molecular targets.

Mechanism of Action

The mechanism by which 3-(2-Hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid exerts its effects is likely to involve interaction with specific molecular targets. These could include enzymes or receptors that are modulated by the compound, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Diethylamino-ethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid: This compound shares a similar tricyclic core but differs in the substituents attached to the core.

    3-(2-Hydroxy-3-methoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid: Similar structure with a methoxy group instead of a phenoxy group.

Uniqueness

The uniqueness of 3-(2-Hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid lies in its specific substituents, which confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c20-11(9-24-12-4-2-1-3-5-12)8-19-10-18-7-6-13(25-18)14(17(22)23)15(18)16(19)21/h1-7,11,13-15,20H,8-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMFRDZHECKMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1CC(COC4=CC=CC=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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